molecular formula C4H9I B147064 1-Iodo-2-methylpropane CAS No. 513-38-2

1-Iodo-2-methylpropane

Cat. No. B147064
CAS RN: 513-38-2
M. Wt: 184.02 g/mol
InChI Key: BTUGGGLMQBJCBN-UHFFFAOYSA-N
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Description

1-Iodo-2-methylpropane is a compound of interest in various chemical research areas, particularly in the synthesis of radiolabeled compounds for positron emission tomography (PET) tracers, as well as in the study of surface reactions and photodissociation processes. The compound is characterized by the presence of an iodine atom attached to the second carbon of a propane chain that also has a methyl group substitution .

Synthesis Analysis

The synthesis of 1-iodo-2-methylpropane and its derivatives has been explored in several studies. For instance, the compound has been radiolabeled with carbon-11 to create 1-iodo-2-[11 C]methylpropane, which was then used in alkylation reactions and C-C bond formation . Another study focused on the synthesis of 2-methyl-2-nitro-1-azidopropane, which, while not the same compound, shares a similar synthetic pathway involving condensation, substitution, and azideation reactions .

Molecular Structure Analysis

The molecular structure of 1-iodo-2-methylpropane has been analyzed using various spectroscopic techniques. Infrared spectra have been obtained for both the liquid and solid states, revealing the presence of different conformers in the amorphous and crystalline solids . Additionally, the photodissociation of 1-iodopropane ions has been studied, showing that the kinetic energy released during the process depends on the conformation of the ions .

Chemical Reactions Analysis

1-Iodo-2-methylpropane participates in a variety of chemical reactions. It has been used as a labeling agent in the synthesis of PET tracers, coupling with thiophenol, phenol, and phenylmagnesium bromide . Surface reactions of 2-iodopropane, a structural isomer, on gallium arsenide have been studied, showing the formation of chemisorbed species and the occurrence of self-coupling and β-hydride elimination reactions . The photolysis of 1-iodopropane has also been investigated, leading to the formation of highly vibrationally excited n-propyl radicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-iodo-2-methylpropane are influenced by its molecular structure and the presence of the iodine atom. The vibrational analysis of alkyl iodides, including 1-iodo-2-methylpropane, has provided insights into the C-I stretching frequencies and the influence of different conformers on these frequencies . The adsorption and thermal decomposition of 1-iodopropane on copper surfaces have been studied, revealing the orientation and subsequent reactions of adsorbed propyl groups .

Scientific Research Applications

Radiosynthesis Applications

1-Iodo-2-methylpropane has been utilized in radiosynthesis, particularly in the development of positron emission tomography (PET) tracers. A study by Rotteveel et al. (2017) focused on synthesizing 1-iodo-2-[11 C]methylpropane and its application in further radiosynthesis reactions, demonstrating its potential in the field of molecular imaging and diagnostics (Rotteveel et al., 2017).

Vapor Pressure Studies

The vapor pressure of organic iodides, including 1-iodo-2-methylpropane, has been measured to understand their physical properties better. This research, conducted by Fulem et al. (2010), provides essential data for various scientific and industrial applications where the behavior of these compounds under different temperature conditions is critical (Fulem et al., 2010).

Spectral Analysis

Studies on the far-ultra-violet spectra of compounds including 1-iodo-2-methylpropane have been conducted to understand their electronic structures and bonding characteristics. Boschi and Salahub (1972) explored these aspects, providing insights into the chemical behavior and reactivity of these compounds (Boschi & Salahub, 1972).

Microwave and Infrared Absorption Studies

The microwave and far infra-red spectra of 1-iodo-2-methylpropane have been analyzed to understand the molecular motion and absorption properties of such compounds. Research by Larkin and Evans (1974) contributes to the broader understanding of how these compounds interact with electromagnetic radiation, which is crucial for various technological applications (Larkin & Evans, 1974).

Vibrational Analysis

The vibrational properties of 1-iodo-2-methylpropane have been studied to understand its molecular dynamics and structure. This type of analysis, as conducted by Crowder and Jalilian (1978), is vital for predicting and manipulating the chemical and physical behavior of such compounds (Crowder & Jalilian, 1978).

Laser-Induced Ionization Studies

The interaction of 1-iodo-2-methylpropane with strong laser fields has been investigated to understand its ionization mechanisms. This research, as performed by Siozos et al. (2005), provides insights into the behavior of such compounds under high-intensity electromagnetic fields, which has implications for spectroscopy and other fields (Siozos et al., 2005).

Safety And Hazards

1-Iodo-2-methylpropane is harmful if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-iodo-2-methylpropane
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InChI

InChI=1S/C4H9I/c1-4(2)3-5/h4H,3H2,1-2H3
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InChI Key

BTUGGGLMQBJCBN-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CI
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Molecular Formula

C4H9I
Record name IODOMETHYLPROPANE
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DSSTOX Substance ID

DTXSID9060154
Record name Propane, 1-iodo-2-methyl-
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Molecular Weight

184.02 g/mol
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Physical Description

Iodomethylpropane appears as a colorless liquid mixture of isomers that discolors in air. Denser than water. Vapors are heavier than air. May be mildly toxic by inhalation. Used as a solvent and to make pharmaceuticals.
Record name IODOMETHYLPROPANE
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Product Name

1-Iodo-2-methylpropane

CAS RN

513-38-2
Record name IODOMETHYLPROPANE
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Record name Propane, 1-iodo-2-methyl-
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Record name Propane, 1-iodo-2-methyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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